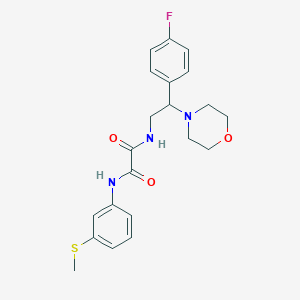

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholinoethyl group at the N1 position and a methylthio-substituted phenyl ring at the N2 position. The morpholino group likely enhances solubility and pharmacokinetic properties, while the methylthio substituent may influence electronic and steric interactions in biological systems.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c1-29-18-4-2-3-17(13-18)24-21(27)20(26)23-14-19(25-9-11-28-12-10-25)15-5-7-16(22)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBZGSTSKMCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorophenyl derivatives, morpholine, and methylthiophenyl compounds. The reaction conditions often involve the use of solvents such as ethanol, methanol, or tetrahydrofuran, and may require heating or the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but may include the use of solvents, catalysts, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Morpholino vs. Methoxy/Phenethyl: The morpholinoethyl group in the target compound may confer better solubility and metabolic stability compared to methoxy or phenethyl substituents (e.g., Compound 17) .

- Methylthio vs. Halogen/Electron-Withdrawing Groups : The 3-(methylthio)phenyl group offers moderate electron-donating effects, contrasting with halogenated analogues (e.g., GMC-2: 3-chloro-4-fluorophenyl) that enhance electrophilic reactivity .

Enzyme Inhibition and Antimicrobial Activity

- Stearoyl Coenzyme A Desaturase (SCD) Inhibitors: Compounds like N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20, ) showed moderate SCD inhibition (IC50 ~1–10 μM) . The target compound’s morpholino group could improve target engagement via hydrogen bonding.

- Antimicrobial Activity : GMC derivatives () demonstrated MIC values of 8–32 μg/mL against S. aureus and E. coli. The methylthio group in the target compound may enhance membrane penetration .

Metabolic Stability and Toxicity

- 16.099 exhibit low toxicity (NOEL: 100 mg/kg/day) due to rapid hydrolysis into inert metabolites. The target compound’s morpholinoethyl group may slow hydrolysis, necessitating toxicity studies .

- Hepatic Metabolism : Cytochrome P450 4F11-activated oxalamides () show liver-specific activation. The methylthio group in the target compound could modulate CYP interactions .

Solubility and Bioavailability

- Morpholino-Containing Analogues: Morpholino groups (e.g., in Regorafenib analogues, ) improve aqueous solubility (logP reduction by ~1–2 units) compared to lipophilic substituents like trifluoromethyl .

Biological Activity

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that has attracted attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, effects on various biological pathways, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features an oxalamide linkage connecting two distinct aromatic groups: a 4-fluorophenyl group and a 3-(methylthio)phenyl group, along with a morpholinoethyl group. The molecular formula is , with a molecular weight of approximately 430.4 g/mol.

Synthetic Route

The synthesis typically involves the following steps:

- Formation of Intermediate Compounds : The synthesis begins with the preparation of 2-(4-fluorophenyl)-2-morpholinoethylamine from 4-fluorobenzaldehyde and morpholine.

- Coupling Reaction : The final product is synthesized by reacting the intermediate with 3-(methylthio)benzoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. The presence of the fluorophenyl and methylthio groups enhances binding affinity and specificity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antitumor Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties : The compound modulates inflammatory pathways, potentially reducing cytokine release and inflammation markers.

- Antioxidant Activity : It shows promise in scavenging free radicals, thereby protecting cells from oxidative stress .

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxicity of the compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxic effects compared to control groups .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species modulation |

In Vivo Studies

Preliminary animal studies have shown that administration of the compound leads to reduced tumor growth in xenograft models. Dosage regimens were established to optimize therapeutic effects while minimizing toxicity.

4. Conclusion

This compound is a promising candidate for further development in therapeutic applications, particularly in oncology and inflammation-related disorders. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.